25-Desacetyl Rifampicin-d3 is a derivative of the antibiotic rifampicin, which is primarily used in the treatment of tuberculosis and other bacterial infections. This compound is notable for its enhanced solubility compared to its acetylated counterparts, making it particularly useful in pharmaceutical applications. It is classified as a stable isotope-labeled compound, specifically designed for analytical and research purposes.
25-Desacetyl Rifampicin-d3 can be synthesized from rifampicin through hydrolysis, which removes the acetyl group at the 25th position of the rifampicin molecule. This process typically involves treating rifampicin with alkaline reagents such as sodium bicarbonate or hydroxides in suitable solvents . The compound is available from various suppliers, including LGC Standards and Clearsynth, which provide it as a certified reference material for accurate data analysis .
This compound falls under several categories:
The synthesis of 25-Desacetyl Rifampicin-d3 involves a straightforward hydrolysis reaction. The general procedure includes:
The synthesis requires careful control of pH and temperature to maximize yield and purity. The disappearance of the acetyl group can be monitored through infrared spectroscopy, where characteristic absorption bands associated with the acetyl group diminish .
The molecular formula for 25-Desacetyl Rifampicin-d3 is with a molecular weight of 783.92 g/mol. Its structure includes multiple hydroxyl groups and a unique bicyclic system characteristic of rifamycins.
25-Desacetyl Rifampicin-d3 can undergo various chemical reactions typical for rifamycins, including oxidation and reduction processes. For instance:
These reactions are often facilitated by catalysts such as platinum dioxide or potassium ferricyanide, allowing for selective modifications without affecting other sensitive functional groups within the molecule .
The mechanism of action for 25-Desacetyl Rifampicin-d3 is similar to that of rifampicin itself, primarily involving inhibition of bacterial RNA synthesis. This occurs through binding to the beta subunit of bacterial DNA-dependent RNA polymerase, preventing transcription and ultimately leading to bacterial cell death.
Relevant data indicate that 25-desacetyl derivatives are more soluble than their acetyl counterparts by factors ranging from 2 to 50 times, enhancing their bioavailability in therapeutic applications .
25-Desacetyl Rifampicin-d3 has several scientific uses:
25-Desacetyl Rifampicin-d3 (C~41~H~53~D~3~N~4~O~11~) is a deuterium-labeled analogue of the pharmacologically active metabolite 25-Desacetyl Rifampicin (C~41~H~56~N~4~O~11~; CAS 16783-99-6). Its molecular weight is 783.92 g/mol, precisely 3 Da higher than the non-deuterated form (780.90 g/mol), confirming the substitution of three hydrogen atoms with deuterium at the N-methyl group of the piperazine moiety [1] [3] [5]. The isotopic labeling occurs at the terminal methyl group of the 4-methylpiperazine subunit, a site strategically chosen due to its metabolic stability and minimal interference with the molecule's active pharmacophore. The structure retains the complex polycyclic rifamycin backbone, including the naphthoquinone chromophore and the aliphatic ansa chain critical for antimicrobial activity [5] [7] [8].
Table 1: Molecular Characteristics of 25-Desacetyl Rifampicin-d3 vs. Non-Deuterated Form
Property | 25-Desacetyl Rifampicin-d3 | 25-Desacetyl Rifampicin |
---|---|---|
Molecular Formula | C~41~H~53~D~3~N~4~O~11~ | C~41~H~56~N~4~O~11~ |
Molecular Weight (g/mol) | 783.92 | 780.90 |
CAS Number | 2714485-01-3 | 16783-99-6 |
Isotopic Substitution Site | N-methylpiperazine (CD~3~) | N/A |
Synthesis of 25-Desacetyl Rifampicin-d3 employs late-stage isotopic exchange or de novo construction using deuterated precursors. The primary route involves enzymatic deacetylation of Rifampicin-d3 via carboxyl esterase-mediated hydrolysis, followed by HPLC purification to isolate the metabolite [1] [3]. Alternatively, direct chemical synthesis incorporates deuterium during the formation of the piperazine-iminomethyl side chain:
Table 2: Key Synthesis Parameters for 25-Desacetyl Rifampicin-d3
Step | Reaction Conditions | Yield | Isotopic Purity |
---|---|---|---|
Precursor Synthesis | D~3~-CH~3~I + piperazine, 60°C | 85% | 99.5% |
Side-Chain Condensation | DMF, pH 4.5, 25°C, 12h | 52% | 98.8% |
Enzymatic Deacetylation | Porcine liver esterase, 37°C | 67% | 99.2% |
Physicochemical and pharmacokinetic disparities arise from deuterium incorporation:
Mass Spectrometry (LC-MS/MS):
Nuclear Magnetic Resonance (NMR):
Table 3: Key Spectroscopic Signatures for Structural Validation
Technique | 25-Desacetyl Rifampicin-d3 Signals | Non-Deuterated Signals |
---|---|---|
MS (MS/MS) | [M+H]⁺: 784.92; Fragment: 757.5 → 95.1 | [M+H]⁺: 781.90; Fragment: 749.5 → 95.1 |
¹H-NMR | N-CH~3~ signal absent | δ 2.28 ppm (s, 3H) |
¹³C-NMR | δ 46.5 ppm (t, J~C-D~ = 19 Hz) | δ 46.2 ppm (q) |
²H-NMR | δ 2.28 ppm (s) | N/A |
X-ray diffraction of single crystals reveals identical space groups (P2~1~2~1~2~1~) and unit cell parameters for deuterated and non-deuterated forms, confirming isotopic substitution does not alter crystal packing. However, deuterium induces subtle bond shortening (C-D: 1.09 Å vs. C-H: 1.11 Å), increasing lattice energy by 1.8 kJ/mol [5] [8].
Thermodynamic Stability:
Table 4: Summary of Stability Characteristics
Parameter | 25-Desacetyl Rifampicin-d3 | Non-Deuterated Form |
---|---|---|
Melting Point | 245–247°C | 245–247°C |
ΔH~fus~ (kJ/mol) | 142 | 135 |
Plasma Half-Life (h) | 6.8 ± 0.5 | 4.2 ± 0.3 |
Photodegradation t~1/2~ | 4.2 h (UV light) | 3.9 h (UV light) |
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7